molecular formula C13H25NO5 B14293162 13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 115435-95-5

13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane

Katalognummer: B14293162
CAS-Nummer: 115435-95-5
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: CMHZCATUJWQVLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound known for its unique structure and versatile applications. This compound features an oxirane ring, which is a three-membered cyclic ether, and a tetraoxa-azacyclopentadecane backbone, making it an interesting subject for chemical research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an epoxide with a tetraoxa-azacyclopentadecane derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different epoxide derivatives, while reduction can lead to the formation of alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane is used as a building block for synthesizing more complex molecules.

Biology

The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study enzyme mechanisms, protein interactions, and other biochemical processes .

Medicine

Its unique structure allows for the design of molecules that can target specific biological pathways, making it a promising candidate for therapeutic research .

Industry

Industrially, this compound is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes .

Wirkmechanismus

The mechanism of action of 13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane apart is its tetraoxa-azacyclopentadecane backbone, which provides unique chemical properties and reactivity. This structure allows for a broader range of applications and makes it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

115435-95-5

Molekularformel

C13H25NO5

Molekulargewicht

275.34 g/mol

IUPAC-Name

13-(oxiran-2-ylmethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane

InChI

InChI=1S/C13H25NO5/c1-3-15-5-7-17-9-10-18-8-6-16-4-2-14(1)11-13-12-19-13/h13H,1-12H2

InChI-Schlüssel

CMHZCATUJWQVLI-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOCCOCCOCCN1CC2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.